1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Description
1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on derivatives similar to 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone explores various synthesis methods and chemical properties. For example, the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-yne derivatives highlights the formation of 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones, emphasizing the intricacies of ring-closing patterns in synthetic chemistry (Inagaki, Kawamura, & Mukai, 2007). Similarly, the structure and conformation of (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane elucidate the stereochemical aspects of molecules with phenylsulfonyl components (Yang, Zhu, Niu, Chen, & Lu, 2008).
Chemical Reactions and Applications
The utilization of phenylsulfonyl derivatives in chemical reactions showcases their versatility in organic synthesis. The synthesis of functional aromatic multisulfonyl chlorides, for example, illustrates the development of compounds with multiple sulfonyl chloride groups, serving as precursors for further chemical transformations and the creation of complex organic molecules (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001). Another study on the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations underlines the role of phenylsulfonylacetates as surrogates for acyl radicals, highlighting innovative approaches in the synthesis of 3-azabicyclo-[3.3.0]octanes (Flynn, Zabrowski, & Nosal, 1992).
Novel Catalysts and Synthetic Methods
The development of novel catalysts and synthetic methods is a critical area of research. The synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate introduces a new class of constrained dipeptide surrogates, demonstrating the potential of bicyclic pyrrolidine derivatives in asymmetric syntheses (Cluzeau & Lubell, 2004). Furthermore, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation underlines the importance of innovative catalysts in facilitating efficient and environmentally friendly chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(17)16-12-7-8-13(16)10-15(9-12)20(18,19)14-5-3-2-4-6-14/h2-6,12-13,15H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORRNMBOSAUHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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